3-Hydroxy-[1,3'-bipiperidine]-2'-one
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Overview
Description
3-Hydroxy-[1,3’-bipiperidine]-2’-one is a heterocyclic organic compound that features a piperidine ring system with a hydroxyl group and a ketone functional group
Mechanism of Action
Target of Action
The primary target of 3-Hydroxy-[1,3’-bipiperidine]-2’-one is the enzyme HMG-CoA reductase . This enzyme is the rate-controlling step of the mevalonate pathway, which is responsible for the production of cholesterol and other isoprenoids .
Mode of Action
3-Hydroxy-[1,3’-bipiperidine]-2’-one interacts with its target, HMG-CoA reductase, by inhibiting its activity . This inhibition results in the reduction of HMG-CoA to mevalonate, a crucial step in the synthesis of cholesterol and other isoprenoids .
Biochemical Pathways
The inhibition of HMG-CoA reductase by 3-Hydroxy-[1,3’-bipiperidine]-2’-one affects the mevalonate pathway . This pathway is responsible for the production of cholesterol and other isoprenoids. By inhibiting the rate-controlling step of this pathway, 3-Hydroxy-[1,3’-bipiperidine]-2’-one effectively reduces the production of these compounds .
Result of Action
The inhibition of HMG-CoA reductase by 3-Hydroxy-[1,3’-bipiperidine]-2’-one results in a decrease in the production of cholesterol and other isoprenoids . This can have significant molecular and cellular effects, potentially reducing the risk of conditions associated with high cholesterol levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-[1,3’-bipiperidine]-2’-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a piperidine derivative, the introduction of a hydroxyl group and subsequent oxidation can lead to the formation of the desired compound. Reaction conditions typically involve the use of strong acids or bases, and the reactions are often carried out under reflux to ensure complete conversion.
Industrial Production Methods
Industrial production of 3-Hydroxy-[1,3’-bipiperidine]-2’-one may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-[1,3’-bipiperidine]-2’-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ketone group can produce an alcohol.
Scientific Research Applications
3-Hydroxy-[1,3’-bipiperidine]-2’-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-aryl acrylate: This compound also features a hydroxyl group and a ketone, but with an aryl group attached to the acrylate moiety.
Bipyridine derivatives: These compounds have a similar bipiperidine structure but with different functional groups and substitutions.
Uniqueness
3-Hydroxy-[1,3’-bipiperidine]-2’-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. Its structure allows for various modifications, making it a versatile compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
3-(3-hydroxypiperidin-1-yl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c13-8-3-2-6-12(7-8)9-4-1-5-11-10(9)14/h8-9,13H,1-7H2,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVKQPCWAOFRDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)N2CCCC(C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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